molecular formula C10H13NO3 B3385831 2-hydroxy-3-methoxy-N,N-dimethylbenzamide CAS No. 66842-92-0

2-hydroxy-3-methoxy-N,N-dimethylbenzamide

Cat. No.: B3385831
CAS No.: 66842-92-0
M. Wt: 195.21 g/mol
InChI Key: BKQNOAAILVLWBL-UHFFFAOYSA-N
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Description

2-hydroxy-3-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is a benzamide derivative characterized by the presence of hydroxyl and methoxy groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-hydroxy-3-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is often facilitated by coupling agents like carbodiimides (e.g., EDC or DCC) under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-hydroxy-3-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide depends on its interaction with molecular targets and pathways. For instance, its hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dimethylamino group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the methoxy group.

    4-hydroxy-3-methoxy-N,N-dimethylbenzamide: Similar structure with the hydroxyl group at a different position.

    2-hydroxy-4-methoxy-N,N-dimethylbenzamide: Similar structure with the methoxy group at a different position.

Uniqueness

2-hydroxy-3-methoxy-N,N-dimethylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups on the benzene ring, along with the dimethylamino group, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-hydroxy-3-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)10(13)7-5-4-6-8(14-3)9(7)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQNOAAILVLWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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